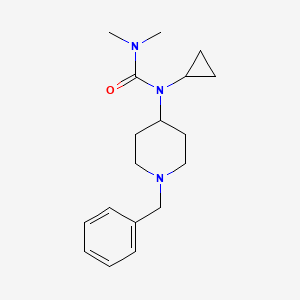

1-(1-Benzylpiperidin-4-yl)-1-cyclopropyl-3,3-dimethylurea

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-(1-Benzylpiperidin-4-yl)-1-cyclopropyl-3,3-dimethylurea, also known as BPU, is a synthetic compound that has shown promising results in scientific research applications. BPU belongs to the class of compounds known as piperidine derivatives, which have been studied extensively for their potential therapeutic effects.

Applications De Recherche Scientifique

Central Nervous System Diseases

1-(1-Benzylpiperidin-4-yl)-1-cyclopropyl-3,3-dimethylurea: has been researched for its potential utility in central nervous system (CNS) diseases. The compound is being studied as a poly-active molecule, which is designed to target specific synergistic pharmacologies in a disease. For instance, in Alzheimer’s disease (AD), it may help mitigate brain free radical damage while enhancing acetylcholine signaling through cholinesterase inhibition .

Antioxidant Properties

This compound has been synthesized and screened for its ability to scavenge free radicals. In preliminary reports, derivatives of this compound exhibited potent antioxidant properties in the oxygen radical absorbance capacity (ORAC) assay, with some showing greater potency than comparator molecules like ascorbic acid, resveratrol, and trolox .

Cholinesterase Inhibition

The derivatives of 1-(1-Benzylpiperidin-4-yl)-1-cyclopropyl-3,3-dimethylurea have been tested in silico and in vitro for their cholinesterase inhibitory activity. This is particularly relevant for conditions like AD, where acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) enzymes are targeted to enhance acetylcholine signaling .

Lead Development for Poly-Active Molecules

The research aims to generate leads for developing poly-active molecules with the compound. These molecules are intended to address specific contributory synergistic pharmacologies in diseases, differentiating them from multi-target agents .

Combatting Neurodegenerative Diseases

Given its potential role in CNS diseases and antioxidant properties, the compound is being explored for its efficacy in combatting neurodegenerative diseases like AD, where oxidative stress and neurotransmitter dysfunction play a significant role .

Synthesis of Derivatives

A total of 14 derivatives, including 1-(1-Benzylpiperidin-4-yl)-1-cyclopropyl-3,3-dimethylurea , have been synthesized and screened for their pharmacological properties. This synthesis process is crucial for understanding the structure-activity relationship and optimizing the therapeutic potential of the compound .

Mécanisme D'action

Target of Action

The primary target of 1-(1-Benzylpiperidin-4-yl)-1-cyclopropyl-3,3-dimethylurea is Beta-secretase 1 . Beta-secretase 1 is an enzyme that plays a crucial role in the formation of beta-amyloid peptide, a substance found in the brains of Alzheimer’s disease patients .

Mode of Action

It is known to interact with its target, beta-secretase 1 . The interaction between the compound and its target could lead to changes in the enzymatic activity of Beta-secretase 1, potentially affecting the formation of beta-amyloid peptide .

Biochemical Pathways

The compound is likely to affect the biochemical pathway involving the formation of beta-amyloid peptide . Beta-amyloid peptide is formed through the cleavage of amyloid precursor protein (APP), a process in which Beta-secretase 1 is involved . By interacting with Beta-secretase 1, the compound could potentially influence this pathway and its downstream effects .

Result of Action

Given its target, it is plausible that the compound could influence the formation of beta-amyloid peptide, potentially affecting the progression of alzheimer’s disease .

Propriétés

IUPAC Name |

1-(1-benzylpiperidin-4-yl)-1-cyclopropyl-3,3-dimethylurea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H27N3O/c1-19(2)18(22)21(16-8-9-16)17-10-12-20(13-11-17)14-15-6-4-3-5-7-15/h3-7,16-17H,8-14H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSIUDOLJTYITNV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)N(C1CC1)C2CCN(CC2)CC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H27N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(1-Benzylpiperidin-4-yl)-1-cyclopropyl-3,3-dimethylurea | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-methoxyphenyl)-2-{[5-(3-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2925210.png)

![4-(dipropylsulfamoyl)-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2925214.png)

![Tert-butyl N-methyl-N-[1-phenyl-2-(prop-2-enoylamino)ethyl]carbamate](/img/structure/B2925217.png)

![N-butyl-4-((1-(2-chlorobenzyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)cyclohexanecarboxamide](/img/structure/B2925227.png)

![N-(2,3-dimethylphenyl)-3-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}propanamide](/img/structure/B2925228.png)

![2-(Furan-2-yl)-5-(piperidin-1-yl(p-tolyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2925229.png)